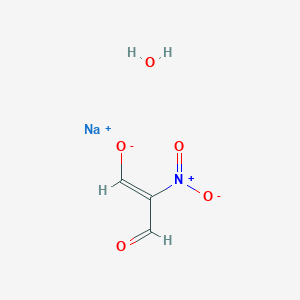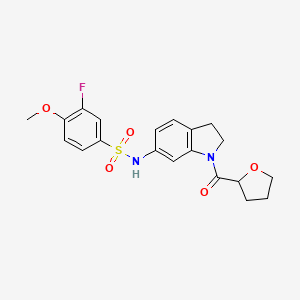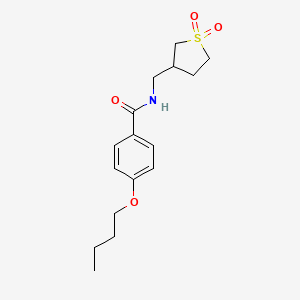![molecular formula C17H24ClN5O B2772864 N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 2418730-28-4](/img/structure/B2772864.png)
N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride typically involves the reaction of 1-aminocycloheptane with a suitable triazole derivative under specific conditions. One common method involves the use of a cycloheptyl amine derivative and a phenyltriazole carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocycloheptyl)methyl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetamide;hydrochloride
- N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride
Uniqueness
N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its specific triazole structure and the presence of a phenyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds. For example, the phenyl group may enhance the compound’s binding affinity to certain molecular targets, making it more effective in specific applications .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.ClH/c18-17(10-6-1-2-7-11-17)13-19-16(23)15-12-20-22(21-15)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,18H2,(H,19,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPSQSEXTWNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=NN(N=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-METHOXY-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2772786.png)

![6-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2772788.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzamide](/img/structure/B2772789.png)

![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)





